molecular formula C26H18ClN3O3S B11583509 (2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11583509
M. Wt: 488.0 g/mol
InChI Key: CPOFIYCZRXLWBN-HAHDFKILSA-N
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Description

The compound (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo-triazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, benzyl halides, and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: stands out due to its unique thiazolo-triazine core and the specific functional groups attached to it. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H18ClN3O3S

Molecular Weight

488.0 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H18ClN3O3S/c27-20-10-6-17(7-11-20)14-22-24(31)28-26-30(29-22)25(32)23(34-26)15-18-8-12-21(13-9-18)33-16-19-4-2-1-3-5-19/h1-13,15H,14,16H2/b23-15-

InChI Key

CPOFIYCZRXLWBN-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)Cl)S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)Cl)S3

Origin of Product

United States

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